
alfa-metil-m-tirosina
Descripción general
Descripción
Alpha-Methyl-m-tyrosine, also known as alpha-methyl-para-tyrosine, is a synthetic amino acid derivative that functions as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, alpha-Methyl-m-tyrosine reduces the production of these neurotransmitters, making it useful in various medical and research applications .
Aplicaciones Científicas De Investigación
Alpha-Methyl-m-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the role of catecholamines in various biological processes.
Mecanismo De Acción
Target of Action
Alpha-Methyl-m-tyrosine, also known as metirosine, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .
Mode of Action
Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first and rate-limiting step in catecholamine biosynthesis .
Biochemical Pathways
The inhibition of tyrosine hydroxylase by metyrosine affects the catecholamine biosynthetic pathway . Normally, dietary tyrosine is hydroxylated by tyrosine hydroxylase to form DOPA. The presence of metyrosine disrupts this process, leading to a reduction in the synthesis of catecholamines .
Pharmacokinetics
Metyrosine is well absorbed after oral ingestion, making its bioavailability high . The elimination half-life of metyrosine is approximately 3.4 to 3.7 hours .
Result of Action
The inhibition of catecholamine synthesis by metyrosine results in decreased endogenous levels of catecholamines . This leads to a reduction in the frequency and severity of hypertensive attacks and their associated symptoms, such as headache, nausea, sweating, and tachycardia, in patients with pheochromocytoma .
Action Environment
The action, efficacy, and stability of metyrosine can be influenced by various environmental factors. It’s important to note that the individual’s physiological state, including kidney function, can impact the drug’s pharmacokinetics .
Análisis Bioquímico
Biochemical Properties
Alpha-Methyl-m-tyrosine inhibits tyrosine hydroxylase, an enzyme crucial in the catecholamine biosynthetic pathway . The enzymatic activity of tyrosine hydroxylase is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . It is hypothesized that Alpha-Methyl-m-tyrosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .
Cellular Effects
In cells, Alpha-Methyl-m-tyrosine has been shown to inhibit the production of melanin . It also has a significant impact on cellular metabolism, particularly in the catecholamine biosynthetic pathway . This can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Alpha-Methyl-m-tyrosine involves its role as a tyrosine hydroxylase enzyme inhibitor . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This results in changes in gene expression and impacts the catecholamine biosynthetic pathway .
Temporal Effects in Laboratory Settings
The maximum biochemical effect of Alpha-Methyl-m-tyrosine usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after Alpha-Methyl-m-tyrosine is discontinued .
Dosage Effects in Animal Models
In animal models, the effects of Alpha-Methyl-m-tyrosine vary with different dosages . At lower doses, the dopamine concentration returns to control levels within 16 hours . At higher doses, most animals show signs of sedation, weight loss, and dehydration between 16-40 hours .
Metabolic Pathways
Alpha-Methyl-m-tyrosine is involved in the catecholamine biosynthetic pathway . It inhibits tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Methyl-m-tyrosine can be synthesized through several methods. One common synthetic route involves the alkylation of tyrosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .
Industrial Production Methods
In industrial settings, the production of alpha-Methyl-m-tyrosine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-m-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Methyl-para-tyrosine: A closely related compound with similar inhibitory effects on tyrosine hydroxylase.
Alpha-Methylphenylalanine: Another amino acid derivative with inhibitory properties.
Dopacetamide: A compound that also inhibits catecholamine synthesis but through different mechanisms
Uniqueness
Alpha-Methyl-m-tyrosine is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. Its ability to cross the blood-brain barrier and its relatively low toxicity profile further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883357 | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-96-4, 62-25-9 | |
| Record name | α-Methyl-m-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-m-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tyrosine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-α-methyl-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYL-M-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


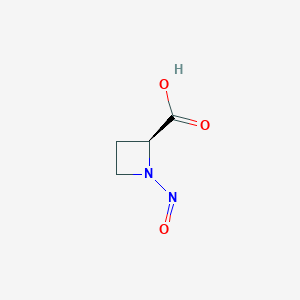
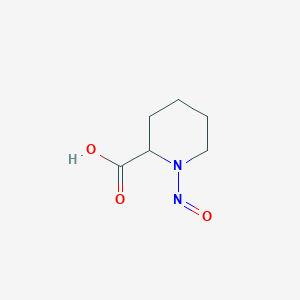
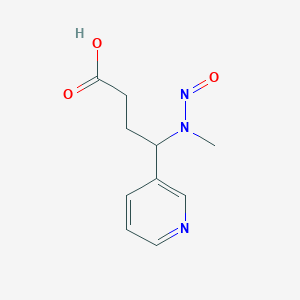
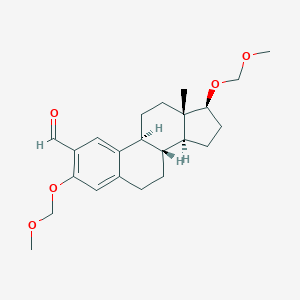
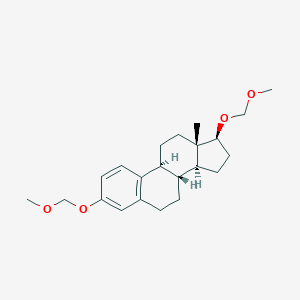


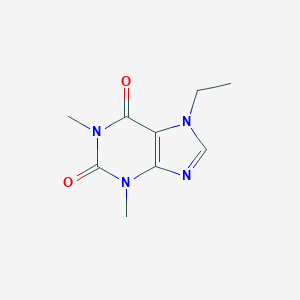


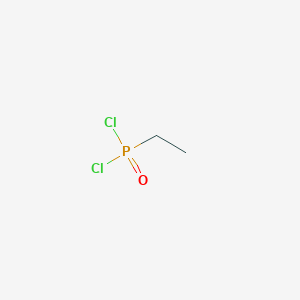
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

